2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Kinase inhibitor design Structure‑activity relationship Regioisomeric differentiation

2-(2,4-Dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic, heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-4(3H)-one class of ATP‑competitive protein tyrosine kinase inhibitors ,. Its structure features a fused pyridine‑pyrimidine core bearing a 2,4‑dichloroanilino substituent at C‑2 and a 3‑pyridyl moiety at C‑5, a substitution pattern that distinguishes it from the more commonly described 4‑pyridyl regioisomer and from 2‑dialkylamino or 2‑phenoxy analogues ,.

Molecular Formula C18H11Cl2N5O
Molecular Weight 384.2 g/mol
Cat. No. B14939458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC18H11Cl2N5O
Molecular Weight384.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C3C(=O)NC(=NC3=NC=C2)NC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C18H11Cl2N5O/c19-11-3-4-14(13(20)8-11)23-18-24-16-15(17(26)25-18)12(5-7-22-16)10-2-1-6-21-9-10/h1-9H,(H2,22,23,24,25,26)
InChIKeyWZDQCISMLGFOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one: Procurement-Relevant Structural and Pharmacological Baseline


2-(2,4-Dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic, heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-4(3H)-one class of ATP‑competitive protein tyrosine kinase inhibitors [1], [2]. Its structure features a fused pyridine‑pyrimidine core bearing a 2,4‑dichloroanilino substituent at C‑2 and a 3‑pyridyl moiety at C‑5, a substitution pattern that distinguishes it from the more commonly described 4‑pyridyl regioisomer and from 2‑dialkylamino or 2‑phenoxy analogues , .

Regioisomer-specific kinase profiling – 3‑pyridyl orientation maps hinge‑pocket geometry requirements distinct from 4‑pyridyl analogs.
2,4‑Dichloroanilino hinge‑binding tool – enhanced NH donor strength relative to morpholino or phenoxyanilino compounds supports target‑engagement studies.
4(3H)-one scaffold differentiation – carbonyl at C‑4 offers a hydrogen‑bond pattern distinct from the more common pyrido[2,3-d]pyrimidin‑7‑one series, suitable for novel selectivity exploration.

Why Generic Substitution Fails: Structural Determinants That Preclude Interchangeability Among Pyrido[2,3-d]pyrimidin-4(3H)-one Analogs


Regioisomeric or substituent‑level substitution within the 2‑anilino‑5‑aryl‑pyrido[2,3-d]pyrimidin-4(3H)-one series is not biochemically neutral. The 2‑anilino group occupies the kinase hinge‑binding cleft entrance where even minor alterations (e.g., chlorine count/position, phenyl ring electronics) alter the hydrogen‑bond network with backbone residues [1]. Simultaneously, the 5‑aryl substituent projects toward a specificity pocket, and the switch from a 3‑pyridyl to a 4‑pyridyl vector changes both the spatial orientation and the hydrogen‑bond acceptor geometry, which can shift kinase selectivity profiles and aqueous solubility [2], [3]. These interdependent pharmacophoric elements mean that a seemingly conservative “analog‑swap” risks altering target engagement, cellular potency, and physicochemical behavior in ways that cannot be predicted from single‑point modifications alone.

Regioisomer swap Switching the 5‑(3‑pyridyl) to a 4‑pyridyl isomer shifts hydrogen‑bond acceptor geometry by ~60°, potentially altering kinase selectivity profiles; the two regioisomers may not be functionally interchangeable.
Anilino substituent change Replacing 2,4‑dichloroanilino with morpholino, dialkylamino, or 4‑phenoxyanilino groups removes or weakens the critical aryl‑NH hinge hydrogen‑bond donor, likely affecting target residence time and potency.
Scaffold mismatch Pyrido[2,3-d]pyrimidin-7‑one based inhibitors (e.g., PD‑166866, PD‑089828) exhibit a different hinge‑binding hydrogen‑bond network; the 4(3H)-one template may produce non‑equivalent kinase profiles and cannot be assumed as a direct structural substitute.

Quantitative Comparative Evidence: Where 2-(2,4-Dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one Separates from Its Closest Analogs


5‑Position Pyridyl Regioisomerism: 3‑Pyridyl vs. 4‑Pyridyl Orientation Alters Predicted Hinge‑Region Hydrogen‑Bond Geometry

The 5‑(3‑pyridyl) group presents the pyridine nitrogen in a meta orientation relative to the pyrido[2,3-d]pyrimidine scaffold, whereas the 5‑(4‑pyridyl) isomer positions the nitrogen in a para orientation. Based on the published binding model for 2‑anilino‑pyrido[2,3-d]pyrimidine inhibitors [1], the 5‑aryl substituent occupies a deep specificity pocket near the DFG motif. The nitrogen lone pair in the 3‑pyridyl isomer is directed approximately 60° away from the vector of the 4‑pyridyl nitrogen, altering the potential for water‑mediated or direct hydrogen bonds with pocket‑lining residues [1], [2].

Pyridyl regioisomer orientation
Supporting evidence
3‑Pyridyl N vector ~120° from para axis vs. 4‑pyridyl ~180°; approximately 60° difference in acceptor trajectory. Based on docking model [1].
Regioisomer-specific hydrogen-bond geometry context
Computational model; experimental kinase panel data for the 3‑pyridyl compound not reported.
Kinase inhibitor design Structure‑activity relationship Regioisomeric differentiation

2‑Anilino Substituent Identity: 2,4‑Dichloroanilino Engages the Hinge‑Region Hydrophobic Groove Differently than Morpholino or Phenoxyanilino Analogs

The 2,4‑dichloroanilino group positions two electron‑withdrawing chlorine atoms ortho and para to the anilino NH. In the established pyrido[2,3-d]pyrimidine binding model, the 2‑anilino phenyl ring rests in a hydrophobic groove formed by the extended coil stretch and β‑strand 1 of the kinase hinge region, with the ring rotated approximately 30° out of plane [1]. The 2,4‑dichloro pattern increases both hydrophobic contact surface area and the acidity of the anilino NH (calculated pKa approximately 1.5 units lower than unsubstituted aniline) relative to 4‑phenoxyanilino or morpholino C‑2 substituents , .

2‑Anilino hinge donor strength
Class-level inference
2,4‑Dichloroanilino predicted NH pKa ~11.5–12.5; unsubstituted aniline reference ~13.5–14.5; morpholino analog lacks NH donor.
Hydrogen‑bond strength may influence target engagement
pKa estimates by ACD/Labs on fragments; experimental validation needed for intact compound.
Kinase hinge‑binding 2‑Anilino SAR Hydrophobic pocket occupancy

Class‑Level Kinase Inhibitory Scaffold Validation: Pyrido[2,3-d]pyrimidin-4(3H)-ones Demonstrate Multi‑Target Tyrosine Kinase Inhibition

The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a validated pharmacophore for ATP‑competitive inhibition of multiple tyrosine kinases, including PDGFR, FGFR, EGFR, and c‑Src. Quantitative benchmarking from structurally related 2‑anilino‑pyrido[2,3-d]pyrimidine compounds demonstrates potent nanomolar to low‑micromolar IC50 values across these kinase targets. For example, the closely related 2‑anilino‑pyrido[2,3-d]pyrimidine compound 4b inhibited PDGFr (IC50 = 1.11 μM), FGFr (IC50 = 0.13 μM), EGFr (IC50 = 0.45 μM), and c‑Src (IC50 = 0.22 μM) in isolated enzyme assays [1]. PD‑089828, a pyrido[2,3-d]pyrimidine analog, inhibited FGFR‑1 (IC50 = 0.15 μM), PDGFR‑β (IC50 = 1.76 μM), EGFR (IC50 = 5.47 μM), and c‑Src (IC50 = 0.18 μM) [2].

Class‑level kinase inhibition
Class-level inference
Reference analogs: FGFr IC50 0.13–0.15 µM, PDGFR IC50 1.11–1.76 µM, c‑Src IC50 0.18–0.22 µM (isolated enzyme assays).
Scaffold supports multi‑target kinase inhibition screening
Data from closely related pyrido[2,3-d]pyrimidines; direct profiling of the target compound unavailable.
Tyrosine kinase inhibition PDGFR FGFR c‑Src EGFR

Dichloro Substitution Pattern on the Anilino Ring: 2,4‑Dichloro vs. 2,6‑Dichloro vs. 3,5‑Dichloro Isomers

Among dichlorophenyl pyrido[2,3-d]pyrimidine kinase inhibitors, the position of chlorine substitution on the anilino ring significantly influences kinase selectivity and cellular potency. The US patent literature explicitly distinguishes 2,4‑dichlorophenyl from 2,6‑dichlorophenyl, 3,5‑dichlorophenyl, and 2‑bromo‑6‑chlorophenyl as non‑equivalent Ar2 substituents, with each conferring a different biological profile [1]. The 2,4‑dichloro pattern provides a unique combination of ortho‑electron‑withdrawing and para‑electron‑withdrawing effects that modulate the anilino NH donor strength and the π‑stacking potential of the phenyl ring without introducing the steric bulk of ortho,ortho′‑disubstitution.

Dichloro substitution identity
Supporting evidence
Patent US8008310B2 distinguishes 2,4‑dichlorophenyl from 2,6‑dichloro, 3,5‑dichloro, and 2‑bromo‑6‑chloro as non‑equivalent Ar2 substituents with distinct biological profiles.
Each dichloro isomer is a chemically distinct entity
No cross‑compound IC50 data in patent; cellular assay (MTS) on leukemia lines cited.
Halogen substitution SAR Kinase selectivity 2‑Anilino pharmacophore

Predicted Physicochemical Differentiation: 3‑Pyridyl vs. 4‑Pyridyl Regioisomer Impacts Calculated logP and Aqueous Solubility

While both the 3‑pyridyl and 4‑pyridyl regioisomers share the same molecular formula (C18H11Cl2N5O) and molecular weight (384.2 g/mol) , , the position of the pyridyl nitrogen affects the overall molecular dipole moment and predicted solvation free energy. The 3‑pyridyl isomer is expected to exhibit a slightly higher molecular dipole moment due to the non‑linear orientation of the pyridine ring dipole relative to the core, which typically correlates with improved aqueous solubility but may reduce passive membrane permeability compared to the 4‑pyridyl isomer [1].

Predicted physicochemical shift
Supporting evidence
3‑Pyridyl isomer: predicted dipole ~6.5–8.0 D, logP ~0.3–0.5 units lower than 4‑pyridyl; both isomers C18H11Cl2N5O, MW 384.2.
May support solubility-sensitive assay compatibility
In silico predictions; experimental logP/solubility not publicly confirmed.
Physicochemical properties logP Solubility Drug‑likeness

Absence of N‑7 or N‑8 Substitution: A Differentiated Scaffold Position Relative to Pyrido[2,3-d]pyrimidin-7‑one Based Inhibitors

The majority of well‑characterized pyrido[2,3-d]pyrimidine kinase inhibitors (e.g., PD‑166866, PD‑173955, PD‑089828) are built on the pyrido[2,3-d]pyrimidin-7‑one or pyrido[2,3-d]pyrimidin-7,8‑dione scaffold, with substituents at N‑7 or C‑8 modulating pharmacokinetics and kinase selectivity [1], [2]. The 4(3H)-one scaffold of the target compound places the carbonyl at position 4 rather than position 7, fundamentally altering the hydrogen‑bonding pattern with the kinase hinge region. The pyrido[2,3-d]pyrimidin-4(3H)-one template has been less extensively explored, offering potential for novel selectivity profiles distinct from the 7‑one series [3].

Scaffold carbonyl position
Supporting evidence
4(3H)-one places carbonyl at C‑4 with N‑3 as H‑bond donor; 7‑one series (e.g., PD‑089828) carbonyl at C‑7, N‑8 substituted. Different hinge‑binding pattern.
Scaffold offers distinct selectivity exploration space
No direct kinase panel comparison between 4(3H)-one and 7‑one with identical substitution available.
Scaffold differentiation 4(3H)-one vs. 7-one Kinase inhibitor design

High‑Value Application Scenarios for 2-(2,4-Dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one in Research and Discovery


Kinase Selectivity Profiling: Differential Screening of 3‑Pyridyl vs. 4‑Pyridyl Regioisomers to Map Hinge‑Pocket Pharmacophore Requirements

Procure both the 3‑pyridyl and 4‑pyridyl regioisomers as a matched pair for parallel kinase panel screening. The predicted ~60° difference in pyridyl nitrogen vector orientation [1], [2] enables systematic mapping of hydrogen‑bond acceptor geometry requirements in the kinase specificity pocket, providing SAR data that cannot be obtained from either isomer alone.

Medicinal Chemistry Hit Expansion: Using the 2,4‑Dichloroanilino‑4(3H)-one Scaffold as a Differentiated Starting Point for Lead Optimization

The pyrido[2,3-d]pyrimidin-4(3H)-one core is structurally distinct from the more extensively patented 7‑one series and offers differentiated hydrogen‑bonding to the kinase hinge [3]. The 2,4‑dichloroanilino group provides a synthetically tractable handle for late‑stage diversification (e.g., Suzuki coupling, Buchwald‑Hartwig amination) while maintaining the critical anilino NH hydrogen‑bond donor identified in the Trumpp‑Kallmeyer binding model [1].

Cellular Kinase Target Engagement Studies: Leveraging Predicted Solubility Advantages for Cell‑Based Assay Compatibility

The predicted lower logP and higher aqueous solubility of the 3‑pyridyl isomer compared to the 4‑pyridyl isomer [4] support its preferential use in cell‑based target engagement assays (e.g., CETSA, NanoBRET) where compound precipitation or non‑specific binding to assay plates can confound dose‑response measurements. This physicochemical differentiation is particularly relevant for assays requiring compound concentrations above 10 μM.

Structure‑Based Drug Design: Computational Docking and Free‑Energy Perturbation Studies on Hinge‑Region Halogen Bonding

The 2,4‑dichloro substitution pattern provides two distinct halogen atoms (ortho‑Cl and para‑Cl) with different electrostatic potential surfaces. This enables computational chemists to probe halogen‑bonding interactions with hinge‑region backbone carbonyl oxygens via docking and free‑energy perturbation (FEP) calculations, using the 2‑morpholino and 4‑phenoxyanilino analogs as negative controls for halogen‑bonding contributions .

Application
Selection Property
Validation Focus
Kinase selectivity profiling
3‑Pyridyl vs 4‑pyridyl regioisomer pair
Hinge‑pocket hydrogen‑bond geometry mapping
Medicinal chemistry hit expansion
2,4‑Dichloroanilino‑4(3H)-one scaffold differentiation
Late‑stage diversification while retaining hinge NH donor
Cell‑based target engagement assays
Predicted lower logP and higher dipole moment of 3‑pyridyl isomer
Compound solubility and non‑specific binding assessment
Structure‑based design / FEP studies
2,4‑Dichloro halogen‑bonding potential
Hinge‑region halogen‑bond contribution vs anilino‑NH hydrogen bond
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